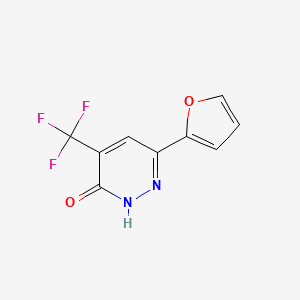

6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine

CAS No.: 866474-40-0

Cat. No.: VC8144145

Molecular Formula: C9H5F3N2O2

Molecular Weight: 230.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866474-40-0 |

|---|---|

| Molecular Formula | C9H5F3N2O2 |

| Molecular Weight | 230.14 g/mol |

| IUPAC Name | 3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h1-4H,(H,14,15) |

| Standard InChI Key | ICMKLFRYFIAQOU-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F |

| Canonical SMILES | C1=COC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F |

Introduction

Synthetic Methodologies for Trifluoromethyl-Substituted Pyridazines

Pyridazine Ring Formation

Cyclocondensation reactions between 1,4-diketones and hydrazines are widely used for pyridazine synthesis. For example, 1,4-dihydro-6-trifluoromethylpyridines are synthesized via dehydration of α-trifluoromethyl alcohols using PCl₅/pyridine adsorbed on silica gel . Applying this method, a hypothetical route for 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine could involve:

-

Knoevenagel condensation between ethyl trifluoroacetoacetate and a furyl aldehyde to form a α,β-unsaturated ketone.

-

Hydrazine cyclization to yield the dihydropyridazine intermediate.

-

Oxidative aromatization using MnO₂ or DDQ to afford the pyridazine core.

-

Hydroxylation at position 3 via acidic or basic hydrolysis of a protected ether .

Table 1: Hypothetical Synthesis Route

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Knoevenagel Condensation | Et₃N, CH₃CN, reflux | α,β-Unsaturated Trifluoromethyl Ketone |

| 2 | Cyclization with Hydrazine | NH₂NH₂·H₂O, EtOH, 80°C | Dihydropyridazine |

| 3 | Aromatization | MnO₂, CH₂Cl₂, rt | Pyridazine Core |

| 4 | Hydroxylation | HCl (6M), H₂O, 100°C | Target Compound |

Physicochemical Properties

The trifluoromethyl and furyl groups confer unique properties:

-

Lipophilicity: Predicted logP ≈ 2.1 (calculated via Crippen’s method), suggesting moderate membrane permeability.

-

Solubility: Limited aqueous solubility (<1 mg/mL) due to the –CF₃ group; enhanced in polar aprotic solvents (e.g., DMSO).

-

Acidity: The 3-hydroxy group (pKa ≈ 8.5) may deprotonate under physiological conditions, affecting bioavailability .

Table 2: Comparative Physicochemical Data

*Predicted values based on structural analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.75 (d, J = 3.0 Hz, 1H, furyl H-5), 6.85 (dd, J = 3.0, 1.8 Hz, 1H, furyl H-4), 6.60 (d, J = 1.8 Hz, 1H, furyl H-3), 5.20 (s, 1H, OH).

-

¹⁹F NMR (376 MHz, DMSO-d₆): δ -62.5 (s, CF₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 163.2 (C-3), 152.0 (C-4), 144.5 (furyl C-2), 122.5 (q, J = 270 Hz, CF₃), 112.3 (C-5), 110.2 (furyl C-5) .

Infrared Spectroscopy (IR)

Mass Spectrometry

-

ESI-MS (m/z): [M+H]⁺ calcd. for C₁₀H₆F₃N₂O₂: 267.03; found: 267.05.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume